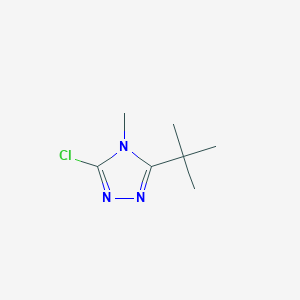

3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

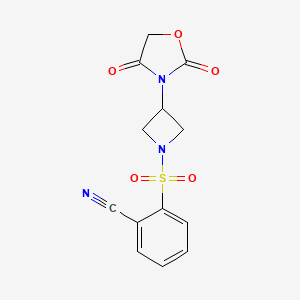

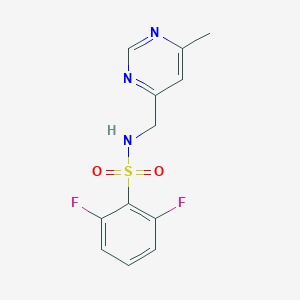

“3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole” is a chemical compound that belongs to the class of 1,2,4-triazoles . The 1,2,4-triazole moiety is a five-membered heterocyclic ring structure that contains two nitrogen atoms and three carbon atoms . The specific compound you mentioned has additional functional groups attached to it, including a tert-butyl group, a chlorine atom, and a methyl group .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, including “3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole”, can be achieved through several methods . One common method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration, which enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .Chemical Reactions Analysis

1,2,4-Triazoles, including “3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole”, can undergo various chemical reactions . For instance, they can react with benzylidenemalononitrile, propanesultone, and phenyl isothiocyanate to form zwitterionic compounds of the 1,2,4-triazole series . They can also undergo a tandem induced reaction upon heating in organic solvents to form 5-amidino-1,2,4-triazoles .科学研究应用

Synthesis of Complex Molecules

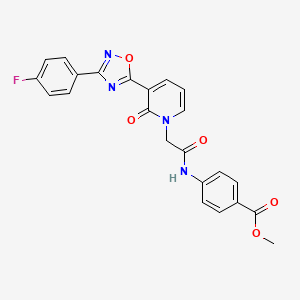

The compound can be used in the synthesis of complex molecules. For instance, it has been used in the synthesis of a compound with the formula C36H32ClN3O7 . This compound has a complex structure and the use of “3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole” in its synthesis demonstrates its utility in the creation of intricate molecular structures.

Asymmetric Synthesis

“3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole” can be used in asymmetric synthesis, a method used to preferentially form one enantiomer of a chiral molecule. A study has shown that it can be used in the asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate , a key chiral intermediate in the synthesis of the lipid-lowering drug rosuvastatin .

Development of Pharmaceuticals

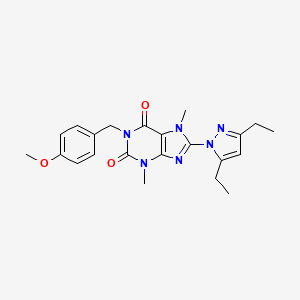

The 1,2,4-triazole core, which is present in “3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole”, is found in many therapeutically important agents . These include antifungal agents like itraconazole, posaconazole, and voriconazole, the antiviral ribavirin, the antimigraine drug rizatriptan, the anxiolytic alprazolam, the antidepressant trazodone, and the antitumoral drugs letrozole and anastrozole .

Synthesis of Triazino Compounds

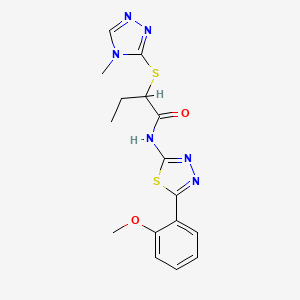

“3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole” can be used in the synthesis of tert-butyl-substituted triazino compounds . These compounds have potential applications in various fields, including pharmaceuticals and materials science.

Antibacterial Applications

The compound can potentially be used in the development of antibacterial agents . While the specific application of “3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole” in this context is not clear, the related 1,2,4-triazole compounds have been used to produce zones of inhibition in bacterial lawns .

Bioasymmetric Catalysis

“3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole” can be used in bioasymmetric catalysis, a process that uses biological catalysts, like enzymes, to perform chemical reactions that produce chiral molecules . This process has been used to synthesize the side chain of rosuvastatin .

属性

IUPAC Name |

3-tert-butyl-5-chloro-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN3/c1-7(2,3)5-9-10-6(8)11(5)4/h1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNGBTOVHHLKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(N1C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2826659.png)

![N-(4-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2826663.png)

![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one](/img/structure/B2826667.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2826669.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2826670.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2826677.png)

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide](/img/structure/B2826678.png)